molecular formula C15H10O B1199339 Diphenylpropynone CAS No. 7338-94-5

Diphenylpropynone

Cat. No.: B1199339
CAS No.: 7338-94-5
M. Wt: 206.24 g/mol
InChI Key: YECVQOULKHBGEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diphenylpropynone, also known as this compound, is a useful research compound. Its molecular formula is C15H10O and its molecular weight is 206.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 138646. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Imaging β-Amyloid Plaques in Alzheimer's Disease : Diphenylpropynone (DPP) derivatives have been used to image β-amyloid plaques in the brain, which are a hallmark of Alzheimer's disease. These compounds exhibit high affinity for β-amyloid aggregates and can be used for in vivo imaging, providing a new molecular scaffold for developing Alzheimer's imaging agents (Ono et al., 2011).

  • Targeting Metal-Associated Amyloid-β Species : Research on modifying DPP derivatives has shown potential in targeting metal-associated amyloid-β species, which are implicated in Alzheimer's disease. Structural modifications of DPP derivatives can improve reactivity towards amyloid-β species and reduce cytotoxicity, offering insights into therapeutic applications (Liu et al., 2013).

  • Cytotoxicity against Human Tumor Cell Lines : Compounds isolated from Celastrus hindsii, including diphenylpropanes, have been evaluated for cytotoxicity against various human tumor cell lines, suggesting potential applications in cancer research (Hu et al., 2014).

  • Chemical Reactivity in Organic Chemistry : this compound has been studied for its reactivity in organic chemistry, particularly in the formation of η1-vinylidene complexes via C–C bond activation (Shaw et al., 2007).

  • Supramolecular Chemistry : Diphenylalanine analogues, related to this compound, have been synthesized and studied for their ability to form unique microstructures. These structures have potential applications in areas like energy storage, biosensing, and drug delivery (Pellach et al., 2016).

  • Psychostimulant Properties : Diphenylpyraline, a related compound, has been found to have psychostimulant properties and acts as a competitive dopamine transporter inhibitor, similar to cocaine. This suggests potential implications in neurobiology and drug development (Lapa et al., 2005).

  • Anxiolytic-Like Effects in Rats : Diphenyl diselenide, another derivative, has shown anxiolytic-like effects in rats, indicating potential applications in the development of treatments for anxiety disorders (Ghisleni et al., 2008).

Mechanism of Action

Target of Action

1,3-Diphenylprop-2-yn-1-one, also known as Diphenylpropynone, has been found to inhibit the proliferation of human breast cancer cell lines, MCF-7 and MDA-MB-231 . It is also an inhibitor of Plasmodium falciparum cyclin-dependent protein kinases . Furthermore, it has been identified as an inhibitor of Protein Tyrosine Phosphatase-1B (PTP-1B) , a promising therapeutic target for diabetes.

Mode of Action

The compound’s interaction with its targets leads to the induction of apoptosis and blocking of cell cycle progression in the G2/M phase . This results in the inhibition of cell proliferation, particularly in human breast cancer cell lines .

Biochemical Pathways

Its inhibitory effect on ptp-1b suggests that it may modulate insulin signaling pathways

Result of Action

The molecular and cellular effects of 1,3-Diphenylprop-2-yn-1-one’s action include the induction of apoptosis and the inhibition of cell cycle progression in the G2/M phase . These effects contribute to its ability to inhibit the proliferation of certain cancer cell lines .

Action Environment

The action, efficacy, and stability of 1,3-Diphenylprop-2-yn-1-one can be influenced by various environmental factors. For instance, electronic and steric effects of substituents in the phenyl ring of 1,3-diphenylprop-2-yn-1-one play important roles in regulating its reaction pathways . An electron-withdrawing group is beneficial to the formation of certain derivatives, while an electron-donating group favors the production of others . A substituent with large steric hindrance prefers only the formation of specific derivatives .

Properties

IUPAC Name

1,3-diphenylprop-2-yn-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O/c16-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YECVQOULKHBGEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50223621
Record name 1,3-Diphenyl-2-propyn-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50223621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7338-94-5
Record name 1,3-Diphenyl-2-propyn-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7338-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Diphenyl-2-propyn-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007338945
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diphenylpropynone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138646
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Diphenyl-2-propyn-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50223621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diphenylpropynone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Place lithium diisopropylamide (10 mL of a 1.5M solution in cyclohexane) and tetrahydrofuran (40 mL) under an argon atmosphere and cool to 0° C. Add, by dropwise addition, phenylacetylene (1.65 mL, 15 mmol). Remove the cooling bath and stir for 30 minutes as room temperature. Cool the yellow solution to 0° C. and add, by dropwise addition, N-methoxy-N-methylbenzamide (3.04 mL, 20 mmol). Remove the cooling bath and stir for 30 minutes at room temperature. Pour onto ethyl ether and water, separate the organic phase and dry (MgSO4). Filter and evaporate the solvent in vacuo to yield an oil. Purify by silica gel chromatography (2% ethyl acetate/hexane) then purify further by distillation (2×) to yield 1.9 g of the title compound; bp 210° C. in vacuo.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.65 mL
Type
reactant
Reaction Step Two
Quantity
3.04 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Potassium hydroxide (3.48 mmol), dissolved in water (0.87 M (4.0 ml)), is added over about 30 minutes to a refluxing solution of the alpha-bromochalcone (3.48 mmol) in 0.35 M of 1:1 water/acetone (5 ml each). After 20 minutes of further refluxing, the solution is cooled and diluted with water. The water is extracted with ether, which is dried with MgSO4 and evaporated. Chromatography on silica gel yielded 1,3-diphenylpropynone and its derivatives.
Quantity
3.48 mmol
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
3.48 mmol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(C)[N-]C(C)C
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diphenylpropynone
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Diphenylpropynone
Reactant of Route 3
Reactant of Route 3
Diphenylpropynone
Reactant of Route 4
Reactant of Route 4
Diphenylpropynone
Reactant of Route 5
Reactant of Route 5
Diphenylpropynone
Reactant of Route 6
Reactant of Route 6
Diphenylpropynone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.